Piperidine, 2-methyl-6-undecyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a δ-amino carbonyl intermediate derived from L-lysine . This intermediate undergoes enzymatic transformation to form Δ1-piperideine, which then cyclizes to produce the piperidine ring . The undecyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
2-Methyl-6-undecylpiperidine has several scientific research applications:
Mechanism of Action
2-Methyl-6-undecylpiperidine exerts its effects through various mechanisms:
Chemical Communication: In ants, it signals queen fertility status, influencing worker behavior and colony organization.
Quorum Sensing Inhibition: In bacteria like Pseudomonas aeruginosa, solenopsin A disrupts quorum-sensing signaling, reducing virulence and biofilm formation.
Anti-Tumor Activity: The compound promotes mast cell degranulation, releasing histamine and vasoactive amines, which can lead to cell necrosis and anti-tumor effects.
Comparison with Similar Compounds
2-Methyl-6-undecylpiperidine can be compared with other piperidine derivatives:
cis-2-Methyl-6-n-undecylpiperidine: Another isomer with similar chemical properties but different spatial arrangement.
trans-2-Methyl-6-n-undecylpiperidine: Another isomer with different stereochemistry.
Other Piperidines: Compounds like 2-methyl-6-alkylpiperidines and 2-methyl-6-alkenylpiperidines share similar structures but differ in the length and saturation of the alkyl chain.
These comparisons highlight the unique structural features and biological activities of 2-methyl-6-undecylpiperidine.
Properties
CAS No. |
83709-88-0 |
---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChI Key |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Origin of Product |
United States |
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